N-(5-bromo-2-methoxyphenyl)pivalamide N-(5-bromo-2-methoxyphenyl)pivalamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19790387
InChI: InChI=1S/C12H16BrNO2/c1-12(2,3)11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C12H16BrNO2
Molecular Weight: 286.16 g/mol

N-(5-bromo-2-methoxyphenyl)pivalamide

CAS No.:

Cat. No.: VC19790387

Molecular Formula: C12H16BrNO2

Molecular Weight: 286.16 g/mol

* For research use only. Not for human or veterinary use.

N-(5-bromo-2-methoxyphenyl)pivalamide -

Specification

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
IUPAC Name N-(5-bromo-2-methoxyphenyl)-2,2-dimethylpropanamide
Standard InChI InChI=1S/C12H16BrNO2/c1-12(2,3)11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,1-4H3,(H,14,15)
Standard InChI Key MSWIAUGYLVSUSW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)NC1=C(C=CC(=C1)Br)OC

Introduction

Chemical Identity and Physicochemical Properties

N-(5-Bromo-2-methoxyphenyl)pivalamide belongs to the class of aromatic amides, with a molecular formula of C12H16BrNO2\text{C}_{12}\text{H}_{16}\text{BrNO}_{2} and a molecular weight of 286.16 g/mol . Its IUPAC name, N-(5-bromo-2-methoxyphenyl)-2,2-dimethylpropanamide, reflects the substitution pattern on the phenyl ring and the pivaloyl group. Key physicochemical properties include:

PropertyValue
Molecular FormulaC12H16BrNO2\text{C}_{12}\text{H}_{16}\text{BrNO}_{2}
Molecular Weight286.16 g/mol
CAS Registry Number1248612-65-8
SMILES NotationCC(C)(C)C(=O)NC1=C(C=CC(=C1)Br)OC
Topological Polar Surface Area49.8 Ų

The compound’s structure features a bromine atom at the para position relative to the methoxy group, creating electronic effects that influence its reactivity. The pivaloyl group (C(CH3)3\text{C}(\text{CH}_{3})_{3}) contributes steric bulk, which may hinder rotational freedom and enhance metabolic stability in biological systems.

Synthesis and Purification

Synthetic Pathways

The synthesis of N-(5-bromo-2-methoxyphenyl)pivalamide typically involves a multi-step protocol:

  • Bromination of 2-Methoxyaniline:

    • 2-Methoxyaniline undergoes electrophilic bromination using Br2\text{Br}_{2} in acetic acid, yielding 5-bromo-2-methoxyaniline.

    • Reaction conditions: 0–5°C, 2–4 hours (yield: ~85%).

  • Amidation with Pivaloyl Chloride:

    • The amine intermediate reacts with pivaloyl chloride ((CH3)3CCOCl(\text{CH}_{3})_{3}\text{CCOCl}) in the presence of a base (e.g., triethylamine) to form the pivalamide .

    • Solvent: Dichloromethane or tetrahydrofuran; room temperature, 12–24 hours (yield: ~70%).

  • Purification:

    • Crude product is purified via silica gel column chromatography using ethyl acetate/hexane gradients .

Optimization Challenges

  • Regioselectivity: Competing bromination at the ortho position is minimized by controlling temperature and stoichiometry.

  • Steric Hindrance: The bulky pivaloyl group necessitates prolonged reaction times for complete amidation .

Structural and Spectroscopic Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 286.0286 ([M+H]+[\text{M}+\text{H}]^{+}), consistent with the molecular formula .

Chemical Reactivity and Functionalization

Key Reactions

  • Nucleophilic Aromatic Substitution:

    • Bromine at C-5 is susceptible to substitution with amines or alkoxides under Pd catalysis .

    • Example: Suzuki-Miyaura coupling with arylboronic acids to form biaryl derivatives .

  • Hydrolysis of the Amide Bond:

    • Acidic or basic conditions cleave the pivalamide to yield 5-bromo-2-methoxyaniline.

  • Demethylation of Methoxy Group:

    • Treatment with BBr3\text{BBr}_{3} converts the methoxy group to a hydroxyl, enabling further functionalization .

Stability Considerations

  • The compound is stable under ambient conditions but degrades in strong acids/bases due to amide hydrolysis.

Applications in Drug Discovery and Material Science

Pharmaceutical Intermediate

  • Structure-Activity Relationship (SAR) Studies: Modifications at the bromine or methoxy positions are explored to enhance bioavailability .

  • Prodrug Design: The pivaloyl group may serve as a prodrug moiety, improving membrane permeability.

Material Science

  • Liquid Crystals: The rigid aromatic core and flexible side chains could stabilize mesophases in liquid crystalline materials.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
N-(5-Chloro-2-methoxyphenyl)pivalamideChlorine vs. bromine substituentEnhanced metabolic stability
N-(2-Methoxyphenyl)pivalamideAbsence of bromineReduced halogen bonding capacity

The bromine atom in N-(5-bromo-2-methoxyphenyl)pivalamide enhances electrophilicity and van der Waals interactions compared to chlorine or hydrogen analogs .

Future Research Directions

  • Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) properties in vitro.

  • Target Identification: Use computational docking to predict protein targets (e.g., kinases, GPCRs).

  • Synthetic Methodology: Develop catalytic enantioselective routes to chiral derivatives .

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